7-alpha-Methyl-estra-4-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is structurally similar to nandrolone, a well-known anabolic steroid, but with a methyl group at the 7-alpha position. This compound has gained attention for its potential use in bodybuilding and performance enhancement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-alpha-Methyl-estra-4-ene-3,17-dione typically involves the modification of nandrolone
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques to ensure purity and consistency. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 7-alpha-Methyl-estra-4-ene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions often use lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions may involve halogenation using chlorine (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Production of alcohols and aldehydes.
Substitution: Generation of halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-alpha-Methyl-estra-4-ene-3,17-dione is used as a precursor for the synthesis of other steroid compounds. Its structural similarity to nandrolone makes it valuable in the development of new anabolic agents.
Biology: In biological research, this compound is used to study the effects of anabolic steroids on muscle growth and metabolism. It helps in understanding the mechanisms of muscle hypertrophy and the role of androgens in muscle development.
Medicine: Medically, this compound has been investigated for its potential use as a male contraceptive. Its ability to suppress testosterone production makes it a candidate for developing non-hormonal contraceptive methods.
Industry: In the industry, this compound is used in the production of anabolic steroids for veterinary and livestock applications. It helps in promoting growth and improving feed efficiency in animals.
Mechanism of Action
The mechanism of action of 7-alpha-Methyl-estra-4-ene-3,17-dione involves its interaction with androgen receptors in the body. By binding to these receptors, it exerts anabolic effects, promoting muscle growth and protein synthesis. The compound also inhibits the production of endogenous testosterone, leading to a decrease in estrogen levels and an increase in muscle mass.
Molecular Targets and Pathways:
Androgen Receptors: Activation of androgen receptors in muscle cells.
Testosterone Production: Inhibition of the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced testosterone synthesis.
Comparison with Similar Compounds
Nandrolone: Structurally similar, but without the methyl group at the 7-alpha position.
Trestolone: The active form of 7-alpha-Methyl-estra-4-ene-3,17-dione, used as an injectable anabolic steroid.
Other Prohormones: Various other prohormones used in bodybuilding and performance enhancement.
Uniqueness: this compound is unique due to its specific structural modification, which enhances its anabolic properties while minimizing estrogenic side effects. This makes it a preferred choice for those seeking muscle growth without the unwanted side effects associated with other anabolic steroids.
Properties
IUPAC Name |
(7R)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-11-9-12-10-13(20)3-4-14(12)15-7-8-19(2)16(18(11)15)5-6-17(19)21/h10-11,14-16,18H,3-9H2,1-2H3/t11-,14?,15?,16?,18?,19?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFREKJAIFEZMQ-PTJNLXJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CCC2C3C1C4CCC(=O)C4(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.